molecular formula C22H27ClN2O3 B1663603 1-(2-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole hydrochloride CAS No. 130495-35-1

1-(2-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole hydrochloride

Cat. No. B1663603
M. Wt: 402.9 g/mol
InChI Key: FWLPKVQUECFKSW-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a heterocyclic organic compound. The imidazole ring is attached to a methoxyphenyl propoxy methoxyphenyl ethyl group. Methoxyphenyl groups are common in many organic compounds and can influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring and methoxyphenyl propoxy methoxyphenyl ethyl groups. The presence of these groups could influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The imidazole ring and methoxy groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the imidazole ring and methoxy groups could affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Application 1: Regulated Calcium Entry in Proximal Tubular Cells

Specific Scientific Field

This research falls under the field of Cell Biology and Disease .

Comprehensive and Detailed Summary of the Application

SKF-96365 hydrochloride is used in the study of calcium phosphate (CaP) crystals formation in the early segments of the loop of Henle (LOH), which act as precursors for calcium stone formation . The research suggests that a signaling complex comprising CSR and TRPC3 exists in the proximal tubule (PT) and can mediate transcellular Ca2+ transport, which could be critical in maintaining the PT luminal [Ca2+] to mitigate formation of the CaP crystals in LOH and subsequent formation of calcium stones .

Detailed Description of the Methods of Application or Experimental Procedures

The research involved the application of SKF-96365 to reduce L-Phe-stimulated Ca2+ entry and current in PT cells, indicating a CSR-induced TRPC current innate to PT cells . The study found that both CSR and TRPC3 are physically and functionally coupled at the luminal membrane of PT cells .

Thorough Summary of the Results or Outcomes Obtained

The results showed that TRPC3-deficient mice presented with a deficiency in PT Ca2+ entry/transport, elevated urinary [Ca2+], microcalcifications in LOH and urine microcrystals formations . These data suggest that the signaling complex comprising CSR and TRPC3 in the PT can mediate transcellular Ca2+ transport, which could be critical in maintaining the PT luminal [Ca2+] to mitigate formation of the CaP crystals in LOH and subsequent formation of calcium stones .

Application 2: Inhibition of Receptor-Mediated Calcium Entry

Specific Scientific Field

This research falls under the field of Pharmacology .

Comprehensive and Detailed Summary of the Application

SKF-96365 hydrochloride is used as a selective inhibitor of receptor-mediated calcium entry . It inhibits receptor-mediated calcium entry in stimulated platelets, neutrophils, and endothelial cells at concentrations that do not affect internal Ca2+ release .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is applied to various cell types, including platelets, neutrophils, and endothelial cells, to inhibit receptor-mediated calcium entry .

Thorough Summary of the Results or Outcomes Obtained

The results showed that SKF-96365 hydrochloride effectively inhibits receptor-mediated calcium entry in various cell types .

Application 3: Inhibition of Store-Operated Calcium Entry and TRPC Channels

Specific Scientific Field

This research falls under the field of Cellular Physiology .

Comprehensive and Detailed Summary of the Application

SKF-96365 hydrochloride is used as an inhibitor of store-operated calcium entry (SOCE) and TRPC channels . It also has a blocking effect on potassium channels .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is applied to cells to inhibit SOCE and TRPC channels . It also inhibits the calcium sensor STIM1, which enables SOCE .

Thorough Summary of the Results or Outcomes Obtained

The results showed that SKF-96365 hydrochloride effectively inhibits SOCE, TRPC channels, and potassium channels .

Application 4: Inhibition of Voltage-Gated Calcium Entry

Comprehensive and Detailed Summary of the Application

SKF-96365 hydrochloride is used as an inhibitor of voltage-gated calcium entry in excitable cells . It inhibits the histamine-induced formation of nitric oxide in human endothelial cells .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is applied to various cell types, including excitable cells, to inhibit voltage-gated calcium entry .

Thorough Summary of the Results or Outcomes Obtained

The results showed that SKF-96365 hydrochloride effectively inhibits voltage-gated calcium entry in various cell types .

Application 5: Inhibition of Potassium Channels

Specific Scientific Field

This research falls under the field of Cellular Physiology .

Comprehensive and Detailed Summary of the Application

SKF-96365 hydrochloride is used as an inhibitor of potassium channels . It has a blocking effect on these channels .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is applied to cells to inhibit potassium channels .

Thorough Summary of the Results or Outcomes Obtained

The results showed that SKF-96365 hydrochloride effectively inhibits potassium channels .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise in areas like medicine or materials science, future research could focus on optimizing its synthesis, studying its properties, and exploring its uses .

properties

IUPAC Name

1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3.ClH/c1-25-20-9-5-18(6-10-20)4-3-15-27-22(16-24-14-13-23-17-24)19-7-11-21(26-2)12-8-19;/h5-14,17,22H,3-4,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLPKVQUECFKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCOC(CN2C=CN=C2)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926763
Record name 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole hydrochloride

CAS RN

130495-35-1
Record name SKF 96365
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130495-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130495351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[β-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenethyl]-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SKF-96365
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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